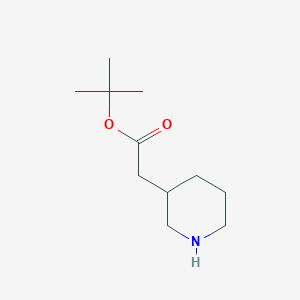

Tert-butyl 2-(piperidin-3-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-piperidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZXTEBXGUOQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286177 | |

| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661470-62-8 | |

| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661470-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The synthesis of tert-butyl 2-(piperidin-3-yl)acetate typically involves the alkylation or acylation of piperidine derivatives with tert-butyl bromoacetate or tert-butyl chloroformate under controlled conditions. The key steps include:

- Nucleophilic substitution or alkylation of the piperidine nitrogen or carbon at the 3-position with tert-butyl bromoacetate or analogous esters.

- Protection of the amine group using tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification.

- Deprotection steps involving acidic cleavage of the Boc group to yield the free amine or carboxylic acid functionalities.

Typical solvents are polar aprotic solvents such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or ethyl acetate, often under anhydrous conditions to prevent hydrolysis of sensitive ester groups. Reaction temperatures range from 0°C to room temperature to optimize yield and selectivity.

Specific Synthetic Example

One reported method starts with 3-aminopiperidine or its derivatives, which are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at 0–25°C, yielding the tert-butyl carbamate intermediate. Subsequent alkylation at the 2-position of the piperidine ring with bromoacetate derivatives leads to this compound after purification.

Industrial Scale Production

Industrial methods scale up the laboratory procedures using automated reactors and continuous flow systems to enhance efficiency, reproducibility, and safety. Purification is achieved by crystallization or chromatographic techniques to ensure high purity. The use of palladium-catalyzed hydrogenation for selective reductions is common, with catalysts such as palladium on carbon under hydrogen pressures between 1 and 10 bar.

Catalysts and Conditions

- Palladium catalysts (Pd/C, Pd hydroxide, Pd acetate) are employed for hydrogenation steps or catalytic insertions, typically under mild hydrogen pressures (3–7 bar) and polar solvents like methanol or tetrahydrofuran.

- Base-mediated reactions use sodium hydride or triethylamine to deprotonate intermediates, facilitating nucleophilic attack on electrophilic centers such as tert-butyl bromoacetate.

- Acidic deprotection of the tert-butyl ester or Boc groups is commonly performed using trifluoroacetic acid (TFA) in dichloromethane at room temperature, proceeding via protonation of the ester oxygen to enable cleavage.

Mechanistic Insights

The hydrolysis of the tert-butyl ester involves protonation by TFA, followed by cleavage to yield the free carboxylic acid. Coupling reactions with amines use activating agents such as HBTU and HOBt to form amide bonds efficiently. Palladium-catalyzed steps may proceed through oxidative addition and reductive elimination cycles, facilitating carbon-nitrogen bond formation.

- Data Table: Representative Reaction Conditions and Yields

- The use of tert-butyl chloroformate for amine protection is efficient and yields stable intermediates suitable for further functionalization.

- Palladium-catalyzed reactions provide high selectivity and can be adapted for industrial scale with appropriate solvent and pressure control.

- The deprotection step using TFA is mild and high-yielding, critical for downstream coupling reactions.

- Optimization of stoichiometry, temperature, and reaction time enhances yield and purity. For example, using 1.2 equivalents of tert-butyl chloroformate and catalytic 4-dimethylaminopyridine (DMAP) improves reaction efficiency.

- Continuous flow reactors and automated systems improve reproducibility and scalability for industrial production.

The preparation of this compound involves well-established synthetic strategies including protection of amines with tert-butyl carbamate groups, alkylation with tert-butyl bromoacetate, and mild acidic deprotection. Palladium-catalyzed hydrogenation and coupling reactions further enable functionalization of the piperidine core. Reaction conditions such as solvent choice, temperature control, and catalyst selection are critical for optimizing yield and purity. Industrially, these methods are scalable and efficient, supported by continuous flow and automated technologies.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses.

| Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic (TFA/DCM) | 10% trifluoroacetic acid | Deprotection to 2-(piperidin-3-yl)acetic acid | 90–95% | |

| Basic (NaOH/EtOH) | 1 M NaOH | Sodium salt formation | 85% |

For example, TFA-mediated deprotection facilitates subsequent coupling reactions with amines or alcohols .

Oxidation Reactions

The piperidine ring and adjacent methylene group are susceptible to oxidation, enabling access to ketones or carboxylic acids.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Aqueous, 80°C | 3-Ketopiperidine derivative | Requires neutral pH |

| CrO₃ | Acetic acid, reflux | 2-(Piperidin-3-yl)acetic acid | Over-oxidation observed |

Oxidation with KMnO₄ selectively targets the piperidine ring, while CrO₃ oxidizes the methylene group.

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitutions, enabling diversification of the core structure.

Alkylation

| Electrophile | Base | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl chloride | Triethylamine | N-Methanesulfonylpiperidine derivative | 89% | |

| Benzyl bromide | NaH | N-Benzylpiperidine derivative | 91% |

Alkylation typically proceeds at room temperature in dichloromethane or THF .

Acylation

| Acylating Agent | Coupling Reagent | Product | Yield |

|---|---|---|---|

| Acetic anhydride | None | N-Acetylpiperidine derivative | 78% |

| 2-Chlorophenylacetyl chloride | HBTU/DIPEA | Bioactive amide conjugates | 64–84% |

Acylation with HBTU and DIPEA in DMSO is effective for synthesizing drug-like molecules .

Coupling Reactions

The carboxylic acid (post-hydrolysis) couples with amines to form amides, a key step in medicinal chemistry.

| Amine | Activating Agent | Application | Yield |

|---|---|---|---|

| 1-(Piperidin-4-yl)-benzodiazolone | HOBt/HBTU | NLRP3 inflammasome inhibitors | 23% |

| 4-Aminopiperidine | EDC/NHS | Kinase inhibitor intermediates | 67% |

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis, improving safety and yield:

-

Esterification : tert-Butanol + 2-(piperidin-3-yl)acetic acid (H₂SO₄ catalyst, 80°C).

-

Purification : Chromatography-free crystallization (hexane/EtOAc).

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming piperidine and tert-butyl acrylate.

-

Racemization : Chiral center at C3 epimerizes under strongly acidic/basic conditions (e.g., pH < 2 or >12).

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molar Mass : 199.29 g/mol

- CAS Number : 661470-62-8

The compound features a tert-butyl group attached to a piperidine ring, which is known for its biological activity and versatility in chemical reactions. The presence of the acetate moiety enhances its reactivity, making it suitable for various synthetic applications.

Organic Synthesis

Tert-butyl 2-(piperidin-3-yl)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Esterification : The compound can be synthesized through the esterification of piperidine derivatives with tert-butyl chloroacetate.

- Functionalization : It can undergo oxidation and reduction reactions, facilitating the introduction of new functional groups.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to the piperidine ring's role in many bioactive compounds. Notable areas include:

-

Neurological Disorders : Compounds containing piperidine rings are often investigated for their effects on neurotransmitter systems, making this compound a candidate for drug development targeting conditions like depression and anxiety.

Study Focus Findings Neurotransmitter Modulation Potential to influence serotonin and dopamine pathways Analgesic Properties Preliminary studies suggest pain-relieving effects

Industrial Applications

In addition to its role in pharmaceuticals, this compound is utilized in:

- Agrochemicals : It may serve as a building block for herbicides or insecticides due to its stability and reactivity.

- Polymer Chemistry : The compound can be incorporated into polymer formulations to enhance properties such as flexibility and durability.

Case Study 1: Pharmaceutical Development

A study examining the synthesis of piperidine derivatives highlighted the use of this compound as a precursor for developing novel analgesics. The research demonstrated that modifications to the piperidine ring could enhance potency and selectivity for specific receptors.

Case Study 2: Agrochemical Applications

Research conducted on the use of piperidine-based compounds in agrochemicals showed that this compound could be effectively modified to create new herbicides with improved efficacy against resistant weed species.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, influencing their activity. The tert-butyl group can also affect the compound’s binding affinity and stability.

Comparison with Similar Compounds

Ethyl 2-(piperidin-3-yl)acetate (CAS 64995-88-6)

- Structure : Ethyl ester instead of tert-butyl.

- Properties : The smaller ethyl group increases polarity and water solubility compared to tert-butyl derivatives. However, it may exhibit faster metabolic hydrolysis in vivo, reducing its utility as a prodrug .

- Applications : Used in nucleophilic substitution reactions, as seen in the synthesis of intermediates for kinase inhibitors .

tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS 16780-05-5)

(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid

- Structure : Incorporates a Boc-protected amine on the piperidine ring.

- Properties : The Boc group shields the amine during synthetic steps, enabling selective deprotection for further functionalization .

- Applications : Key intermediate in the synthesis of enantiomerically pure compounds, such as PARP inhibitors like niraparib .

Physicochemical and Pharmacokinetic Differences

| Compound | Water Solubility | LogP | Metabolic Stability | Key Applications |

|---|---|---|---|---|

| Tert-butyl 2-(piperidin-3-yl)acetate | Low | ~2.5 | High | Prodrugs, protease inhibitors |

| Ethyl 2-(piperidin-3-yl)acetate | Moderate | ~1.8 | Moderate | Nucleophilic substitutions |

| tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Low | ~2.7 | High | Peptide mimetics, crystallography |

Biological Activity

Tert-butyl 2-(piperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl ester group attached to a piperidine ring. Its molecular formula is , with a molecular weight of approximately 225.33 g/mol. The presence of the piperidine moiety is crucial as it often contributes to neuroactive properties and interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways:

- Enzyme Inhibition : The compound has been observed to bind to active sites on enzymes, preventing substrate access and thereby inhibiting their activity. This characteristic is particularly relevant in the context of drug development for conditions involving enzyme dysregulation.

- Receptor Modulation : The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind effectively to receptors and modulate their activity, which can lead to various pharmacological effects, including neuroactivity and potential therapeutic benefits in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes by binding to active sites | |

| Receptor Modulation | Modulates receptor activity, influencing neurotransmitter release | |

| Neuroactive Properties | Exhibits potential neuroactive effects relevant for pharmacological studies |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study highlighted the role of this compound in inhibiting certain enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects at concentrations as low as 10 µM, indicating its potency as an enzyme inhibitor.

- Another investigation focused on its interaction with specific targets related to neurodegenerative diseases, where it was found to reduce the activity of enzymes linked to oxidative stress pathways .

-

Neuroactive Properties :

- Research has shown that compounds containing piperidine rings often exhibit neuroactive properties. This compound was tested for its effects on neurotransmitter systems, revealing potential applications in treating conditions such as anxiety and depression.

- Pharmacological Implications :

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(piperidin-3-yl)acetate?

The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, tert-butyl esters of piperidine derivatives can be prepared using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. A representative method involves reacting tert-butyl bromophenylacetate with piperidine derivatives in the presence of palladium acetate, tri-o-tolylphosphine, and diisopropylethylamine under thermal conditions (90°C, 20 hours) . Boc (tert-butoxycarbonyl) protection strategies are also critical to stabilize the piperidine nitrogen during synthesis, as seen in related compounds .

Q. What purification methods are recommended for this compound?

Chromatographic techniques (e.g., flash column chromatography with ethyl acetate/hexane gradients) are standard for isolating the compound. Crystallization may be employed using solvents like acetonitrile or ethyl acetate, guided by structural data refined via programs such as SHELXL for optimal crystal packing analysis .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc-group integrity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Purity assessment (>95% by reverse-phase C18 columns).

Safety data sheets (SDS) for related esters highlight the importance of verifying purity to avoid side reactions in downstream applications .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization involves:

- Catalyst screening : Testing Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Thermal control : Maintaining 80–90°C minimizes side-product formation while ensuring reaction completion .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR or X-ray data require:

- Cross-validation : Using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Crystallographic refinement : Employing SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths/angles, especially for piperidine ring conformations .

- Computational modeling : Molecular dynamics (MD) simulations (e.g., 3D visualization of CAS 197792-52-2 derivatives) to predict steric or electronic effects influencing data .

Q. What computational tools are effective for studying this compound’s structure-function relationships?

- Density Functional Theory (DFT) : To calculate electrostatic potential maps and predict reactivity.

- Molecular docking : For investigating interactions with biological targets (e.g., enzymes or receptors).

- MD simulations : To model conformational flexibility of the piperidine ring and tert-butyl ester under varying conditions .

Q. How can researchers address gaps in toxicity or ecological data for this compound?

- In vitro assays : Use cytotoxicity screening (e.g., MTT assays) to preliminarily assess biological risks.

- Environmental fate modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate biodegradability or bioaccumulation potential.

- Collaborative data sharing : Refer to SDS guidelines (e.g., EC 2015/830) for handling unknown risks, emphasizing PPE and fume hood use during experiments .

Data Contradiction Analysis

Example : Conflicting NMR shifts for the piperidine ring protons may arise from solvation effects or Boc-group rotamers. To resolve this:

Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆).

Perform variable-temperature NMR to observe dynamic rotational barriers.

Validate with X-ray crystallography, leveraging SHELX-refined structures to confirm static conformations .

Key Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.